molecular formula C26H25N5O5S2 B11626606 3-[(5Z)-5-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11626606
M. Wt: 551.6 g/mol
InChI Key: BABHELLVUCMRFQ-SILNSSARSA-N
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Description

3-[(5Z)-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the piperazine moiety, and the final assembly of the thiazolidine ring. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may have potential as a biochemical probe due to its ability to interact with specific proteins or enzymes. It can be used to study the mechanisms of various biological processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, while the pyrido[1,2-a]pyrimidine core can participate in hydrogen bonding and other interactions. The thiazolidine ring may also play a role in the compound’s activity by providing additional binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-5-({2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
  • 3-[(5Z)-5-({2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID

Uniqueness

The uniqueness of 3-[(5Z)-5-({2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID lies in its specific combination of functional groups, which allows for unique interactions with molecular targets. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and binding properties, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C26H25N5O5S2

Molecular Weight

551.6 g/mol

IUPAC Name

3-[(5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C26H25N5O5S2/c1-36-18-7-5-17(6-8-18)28-12-14-29(15-13-28)23-19(24(34)30-10-3-2-4-21(30)27-23)16-20-25(35)31(26(37)38-20)11-9-22(32)33/h2-8,10,16H,9,11-15H2,1H3,(H,32,33)/b20-16-

InChI Key

BABHELLVUCMRFQ-SILNSSARSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CCC(=O)O

Origin of Product

United States

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